N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-4-5-12(6-10(9)2)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJVWBOLMEISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Sulfonamide Synthesis Approaches
Before examining specific methods for preparing N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide, it is important to understand the general approaches to sulfonamide synthesis.
Classical Sulfonylation Method
The traditional approach involves the nucleophilic substitution reaction between a sulfonyl chloride and an amine. This reaction typically requires a base to neutralize the hydrogen chloride formed:
R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl
This method remains the most widely employed due to its reliability and relatively straightforward execution.
Modern Alternative Methods
Recent advances have introduced several alternative approaches to sulfonamide synthesis:
These modern methods offer advantages in terms of safety, environmental impact, and operational simplicity for various sulfonamide preparations.
Specific Preparation Methods for this compound
Classical Sulfonylation Approach
The most direct method for synthesizing this compound involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methoxypyrimidin-5-amine in the presence of a suitable base.
Reagents and Conditions
| Reagent | Quantity | Role |
|---|---|---|
| 2-methoxypyrimidin-5-amine | 1.0 equivalent | Nucleophile |
| 3,4-dimethylbenzenesulfonyl chloride | 1.1 equivalents | Electrophile |
| Triethylamine | 1.1-1.5 equivalents | Base |
| Dichloromethane or ethanol | 10-15 mL/mmol | Solvent |
Detailed Procedure
- In a dry round-bottom flask equipped with a magnetic stirrer and under nitrogen atmosphere, dissolve 2-methoxypyrimidin-5-amine (1.0 eq) in anhydrous dichloromethane or ethanol (10-15 mL/mmol).
- Cool the solution to 0-5°C in an ice bath.
- Add triethylamine (1.1-1.5 eq) to the cooled solution with stirring.
- Add 3,4-dimethylbenzenesulfonyl chloride (1.1 eq) dropwise over 20-30 minutes, maintaining the temperature below 5°C.
- After complete addition, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography.
- When the reaction is complete, concentrate the mixture under reduced pressure if ethanol was used, or proceed to workup if dichloromethane was used.
- Dissolve the residue or reaction mixture in ethyl acetate (25-30 mL/mmol) and wash sequentially with water, dilute HCl (0.5 M), saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol or by column chromatography (hexane/ethyl acetate gradient).
This approach is similar to methods used for related compounds such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide and 3-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide.
Three-Component Coupling Method
Based on recent advances in sulfonamide synthesis, a copper-catalyzed three-component reaction can be adapted for this compound preparation.
Reagents and Conditions
| Reagent | Quantity | Role |
|---|---|---|
| 3,4-dimethylphenylboronic acid | 1.2 equivalents | Aryl source |
| 5-nitro-2-methoxypyrimidine | 1.0 equivalent | Nitroarene component |
| Potassium pyrosulfite (K₂S₂O₅) | 2.0 equivalents | Sulfur source |
| Copper catalyst (CuI or CuBr) | 10 mol% | Catalyst |
| 1,10-phenanthroline | 15 mol% | Ligand |
| Deep eutectic solvent (ChCl:glycerol) | - | Reaction medium |
Detailed Procedure
- In a reaction vessel, combine 3,4-dimethylphenylboronic acid (1.2 eq), 5-nitro-2-methoxypyrimidine (1.0 eq), K₂S₂O₅ (2.0 eq), CuI (10 mol%), and 1,10-phenanthroline (15 mol%) in a deep eutectic solvent (ChCl:glycerol, 1:2 molar ratio).
- Heat the reaction mixture at 80-90°C for 12-18 hours under air.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3×).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (hexane/ethyl acetate gradient).
This method provides a more environmentally friendly approach by avoiding the use of sulfonyl chlorides and employing a recyclable deep eutectic solvent system.
DABSO-Mediated Synthesis
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a safer and more convenient sulfur dioxide source for sulfonamide synthesis.
Reagents and Conditions
| Reagent | Quantity | Role |
|---|---|---|
| 3,4-dimethyliodobenzene | 1.0 equivalent | Aryl source |
| DABSO | 0.6 equivalents | SO₂ source |
| 2-methoxypyrimidin-5-amine | 1.1 equivalents | Amine nucleophile |
| Palladium catalyst (e.g., Pd(OAc)₂) | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| Cs₂CO₃ | 2.0 equivalents | Base |
| 1,4-dioxane | 10 mL/mmol | Solvent |
Two-Step Procedure
Step 1: Formation of the sulfinate intermediate
- In a dry pressure tube, combine 3,4-dimethyliodobenzene (1.0 eq), DABSO (0.6 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol).
- Degas the mixture by bubbling nitrogen for 10 minutes.
- Seal the tube and heat at 100°C for 16 hours.
- Cool to room temperature and filter through a pad of Celite, washing with THF.
- Concentrate the filtrate under reduced pressure to obtain the crude sulfinate intermediate.
Step 2: Coupling with 2-methoxypyrimidin-5-amine
- In a reaction flask, dissolve the crude sulfinate in DMF (5 mL/mmol).
- Add 2-methoxypyrimidin-5-amine (1.1 eq) and copper(II) acetate (10 mol%).
- Heat the mixture at 60°C under air for 8 hours.
- Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
This method avoids the direct handling of toxic sulfur dioxide gas, making it safer for laboratory environments.
Synthesis Optimization
Solvent Effects
The choice of solvent significantly impacts the efficiency of this compound synthesis.
| Solvent | Advantages | Limitations | Expected Yield Range |
|---|---|---|---|
| Dichloromethane | Excellent dissolution, low boiling point | Environmental concerns | 75-85% |
| Tetrahydrofuran | Good solubility, anhydrous conditions | Peroxide formation risk | 70-80% |
| N,N-Dimethylformamide | High-temperature stability, good solubility | Difficult removal, toxicity | 75-90% |
| Ethanol | Green solvent, facilitates crystallization | Limited substrate solubility | 65-80% |
Based on syntheses of related pyrimidine sulfonamides, DMF often provides the highest yields for heterocyclic sulfonamide preparations, though dichloromethane offers a good balance between yield and ease of removal.
Base Selection
The base plays a crucial role in neutralizing the hydrogen chloride produced during the reaction and can affect both yield and purity.
| Base | Equivalents | Advantages | Disadvantages | Expected Yield Impact |
|---|---|---|---|---|
| Triethylamine | 1.1-1.5 | Readily available, easily removed | Moderate nucleophilicity | Standard reference (75-85%) |
| Pyridine | 1.1-excess | Can serve as solvent and base | Odor, toxicity | Slight decrease (-5%) |
| Potassium carbonate | 1.5-2.0 | Mild, heterogeneous | Two-phase system needed | Slight increase (+3-5%) |
| DIPEA (Hünig's base) | 1.1-1.5 | Reduced nucleophilicity | Higher cost | Moderate increase (+5-10%) |
For the synthesis of this compound, triethylamine is recommended as the first choice based on its balance of reactivity and convenience. For more sensitive systems, DIPEA may offer advantages in reducing side reactions.
Temperature and Reaction Time Optimization
The reaction temperature and duration significantly influence the outcome of sulfonamide formation.
| Temperature Range | Reaction Time | Advantages | Disadvantages | Application |
|---|---|---|---|---|
| 0-5°C → RT | 3-6 hours | High selectivity, reduced side reactions | Longer reaction times | Standard conditions |
| RT (20-25°C) | 6-12 hours | Operational simplicity | Moderate selectivity | Stable substrates |
| 60-80°C | 1-3 hours | Faster reaction, lower catalyst loading | Potential side reactions | Difficult couplings |
For the classic sulfonylation approach to this compound, the recommended protocol involves initial addition at 0-5°C followed by warming to room temperature. This temperature profile balances reactivity with selectivity, providing optimal yields with minimal side products.
Analytical Characterization
Physical Properties
This compound is expected to exhibit the following physical properties:
Spectroscopic Data
Based on structural analysis and comparison with similar compounds, the following spectroscopic data is expected for this compound:
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Mass Spectrometry
| Ion | Expected m/z | Relative Intensity |
|---|---|---|
| [M+H]⁺ | 294.1 | Base peak (100%) |
| [M+Na]⁺ | 316.1 | 20-40% |
| [M-OCH₃]⁺ | 263.1 | 5-15% |
| Fragment from SO₂ loss | 230.1 | 10-30% |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Characteristic of |
|---|---|---|
| 3250-3300 | N-H stretching | Sulfonamide NH |
| 3050-3100 | Aromatic C-H stretching | Aromatic rings |
| 2950-3000 | Aliphatic C-H stretching | Methyl and methoxy groups |
| 1580-1600 | C=N stretching | Pyrimidine ring |
| 1350-1370 | Asymmetric S=O stretching | Sulfonamide group |
| 1160-1180 | Symmetric S=O stretching | Sulfonamide group |
| 1010-1030 | C-O stretching | Methoxy group |
Purification Techniques
The purification of this compound can be achieved through several methods, each with specific advantages and limitations.
Comparison of Purification Methods
| Method | Procedure | Recovery Rate | Purity | Scale Suitability |
|---|---|---|---|---|
| Recrystallization | Dissolve in minimal hot ethanol, cool slowly | 70-85% | 95-98% | Lab to industrial |
| Column Chromatography | Silica gel, hexane/ethyl acetate gradient | 85-95% | >98% | Laboratory |
| Acid-Base Extraction | Exploit acidic NH, extract at controlled pH | 75-90% | 90-95% | Laboratory to pilot |
| Preparative HPLC | C18 column, acetonitrile/water gradient | 90-95% | >99% | Analytical to small lab |
Optimized Recrystallization Procedure
For laboratory-scale purification of this compound, the following recrystallization procedure is recommended:
- Dissolve the crude product in the minimum amount of hot ethanol (approximately 5-10 mL per gram).
- If necessary, add activated charcoal (0.1 g per gram of crude product), stir for 5 minutes at 70°C, and filter hot through a pad of Celite.
- Cool the filtrate slowly to room temperature, then place in a refrigerator (4°C) for 3-4 hours.
- Collect the crystals by filtration, wash with cold ethanol (2 mL per gram), followed by cold hexane (5 mL per gram).
- Dry the product under vacuum at 40-50°C until constant weight.
This procedure typically provides this compound with 95-98% purity, suitable for most research applications.
Structure-Activity Relationships and Applications
This compound and structurally related compounds have been investigated for various biological activities.
Comparative SAR Analysis
Structure-activity relationship studies on similar pyrimidine sulfonamides reveal that:
- The 2-methoxy substituent on the pyrimidine ring enhances binding to certain kinase targets by serving as a hydrogen bond acceptor.
- The 3,4-dimethyl substitution pattern on the benzene ring provides favorable hydrophobic interactions in binding pockets.
- The sulfonamide NH is critical for hydrogen bonding interactions with target proteins.
- The relatively planar geometry of the pyrimidine ring facilitates π-stacking interactions with aromatic amino acid residues.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Key Structural Analogs
The compound’s closest structural analogs include derivatives with sulfonamide-linked pyrimidine or tetrahydropyrimidine rings. Below is a comparative analysis with N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 346632-13-1) from :
| Parameter | N-(2-Methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide | N-Benzyl-N,6-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S | C₁₃H₁₅N₃O₄S |
| Molar Mass (g/mol) | ~293.34 | 309.34 |
| Key Substituents | 2-Methoxy, 3,4-dimethyl | Benzyl, 6-methyl, 2,4-dioxo |
| Ring System | Aromatic pyrimidine | Saturated tetrahydropyrimidine with dioxo groups |
| Functional Groups | Sulfonamide, methoxy, methyl | Sulfonamide, benzyl, dioxo, methyl |
| Potential Solubility | Moderate (methoxy enhances polarity) | Lower (benzyl group increases lipophilicity) |
Structural and Functional Differences
- Ring Saturation and Electronic Effects : The target compound’s aromatic pyrimidine ring allows for π-π stacking interactions, which are critical in binding to aromatic residues in enzymes. In contrast, the saturated tetrahydropyrimidine ring in the analog () introduces conformational flexibility and hydrogen-bonding capacity via dioxo groups .
- Substituent Impact : The benzyl group in the analog may enhance binding to hydrophobic pockets, whereas the 3,4-dimethylbenzenesulfonamide in the target compound balances hydrophobicity and steric bulk.
- Stereochemical Complexity: Compounds in (e.g., (R)- and (S)-isomers) highlight the role of stereochemistry in biological activity .
Research Findings and Implications
- Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrase and dihydrofolate reductase. The pyrimidine moiety in the target compound may enhance binding affinity to ATP-binding pockets in kinases .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3,4-dimethylbenzenesulfonyl chloride with 5-amino-2-methoxypyrimidine. This contrasts with the cyclization steps required for saturated tetrahydropyrimidine analogs .
- Crystallographic Analysis : Tools like SHELX () are critical for resolving crystal structures of such compounds, enabling structure-activity relationship (SAR) studies .
Biological Activity
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a pyrimidine ring and a sulfonamide functional group. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The methoxy group on the pyrimidine ring and dimethyl substitutions on the benzenesulfonamide moiety are particularly noteworthy as they may influence the compound's biological activity.
| Property | Details |
|---|---|
| Chemical Formula | |
| Molecular Weight | 272.34 g/mol |
| Functional Groups | Sulfonamide, Methoxy, Pyrimidine |
The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase and thereby disrupting folic acid synthesis essential for bacterial growth. Additionally, this compound has shown promise as an inhibitor of cytochrome P450 17A1 (CYP17), which plays a significant role in steroidogenesis, making it a candidate for treating hormone-related disorders and cancers.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties by interfering with folic acid synthesis. However, specific data on the antimicrobial efficacy of this compound remains limited.
- Anti-fibrotic Activity : Research indicates that this compound may inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, suggesting potential applications in treating fibrotic diseases.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes positions it as a potential therapeutic agent in various diseases. Its interactions with protein kinases could modulate signaling pathways associated with cancer .
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on CYP17. Results indicated that the compound effectively reduced enzyme activity in vitro, suggesting its potential use in managing hormone-dependent cancers.
Study 2: Antifibrotic Properties
In another study focused on fibrosis models, the compound demonstrated significant inhibition of collagen synthesis through prolyl-4-hydroxylase inhibition. This finding supports its application in treating conditions characterized by excessive collagen deposition.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Details |
|---|---|
| Absorption | Rapidly absorbed following administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily metabolized by liver enzymes |
| Excretion | Excreted mainly via urine |
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine and sulfonamide groups (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- HPLC : Use C18 columns (ACN/water gradient) to assess purity (>98% by UV at 254 nm) .
- HRMS : Exact mass analysis (e.g., m/z 347.0892 [M+H]⁺) verifies molecular formula .
How do substituent modifications on the pyrimidine ring affect enzyme inhibition efficacy?
Advanced
Structure-activity relationship (SAR) studies reveal:
- Methoxy group : Critical for hydrogen bonding with kinase active sites (e.g., CDK2). Replacement with ethoxy reduces potency by 10-fold .
- Electron-withdrawing groups : Bromine at the pyrimidine 4-position enhances selectivity for tyrosine kinases (e.g., EGFR) .
Molecular docking (AutoDock Vina) can predict binding poses, guiding rational design .
What computational approaches predict binding modes with biological targets?
Q. Advanced
- Docking simulations : Use Glide or GOLD to prioritize poses with favorable ΔG values (<-8 kcal/mol) .
- MD simulations (NAMD/GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable complexes .
- QM/MM : Hybrid methods model covalent interactions (e.g., sulfonamide-SER hydroxyl) in enzyme active sites .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
How to design high-throughput screening platforms for analog evaluation?
Q. Advanced
- Automation : Use liquid handlers (e.g., Echo 650) for 384-well plate formatting .
- Multiplexed assays : Combine AlphaScreen (binding) and luminescence (viability) in one plate .
- Data analysis : Apply Z’ factor (>0.5) to validate assay robustness; prioritize analogs with >50% inhibition at 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
